Differential Cytotoxic Selectivity: P-388 vs. MCF-7 Cell Line Activity
In a direct head-to-head comparison within the same study, 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (Compound 6) exhibited cytotoxic activity exclusively against the P-388 murine leukemia cell line, whereas the structurally related analog 5,2',5'-trihydroxy-7,3',4'-trimethoxyflavone (Compound 2) demonstrated activity against both P-388 and MCF-7 (breast cancer) cell lines [1]. This differential selectivity profile is critical for researchers requiring lineage-specific cytotoxic effects.
| Evidence Dimension | Cytotoxic Activity Spectrum |
|---|---|
| Target Compound Data | Active against P-388; Inactive against MCF-7 |
| Comparator Or Baseline | Compound 2 (5,2',5'-trihydroxy-7,3',4'-trimethoxyflavone): Active against both P-388 and MCF-7 |
| Quantified Difference | Target compound shows selective activity for P-388 only; comparator shows broader activity |
| Conditions | In vitro cytotoxicity assay using P-388 and MCF-7 cell lines |
Why This Matters
This selectivity difference directly impacts experimental design when investigating leukemia-specific mechanisms versus broad-spectrum anticancer activity.
- [1] Kongkum N, Tuchinda P, Pohmakotr M, et al. DNA topoisomerase IIα inhibitory and anti-HIV-1 flavones from leaves and twigs of Gardenia carinata. Fitoterapia. 2012;83(2):368-372. View Source
